- A Concise Total Synthesis of Breitfussin A and BOrganic Letters, 2015, 17(1), 122-125,
Cas no 95192-64-6 (5-bromo-2-methyl-1,3-dinitro-benzene)

95192-64-6 structure
Nome do Produto:5-bromo-2-methyl-1,3-dinitro-benzene
N.o CAS:95192-64-6
MF:C7H5BrN2O4
MW:261.029600858688
MDL:MFCD07357280
CID:91103
5-bromo-2-methyl-1,3-dinitro-benzene Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-Bromo-2-methyl-1,3-dinitrobenzene
- 5-Bromo-1,3-dinitro-2-methylbenzene
- 4-Bromo-2,6-dinitrotoluene
- Benzene, 5-bromo-2-methyl-1,3-dinitro-
- 5-bromo-2-methyl-1,3-dinitro-benzene
- 4-bromo-2,6-dinitro-toluene
- 2,6-dinitro-4-bromo-tolurene
- UOGCLPDKGPPDHM-UHFFFAOYSA-N
- STL554328
- BBL100534
- RW3765
- 6355AC
- OR17614
- FCH1325841
- 5-bromo-2-methyl-1,3-dinitro- benzene
- SY0
- 5-Bromo-2-methyl-1,3-dinitrobenzene (ACI)
-
- MDL: MFCD07357280
- Inchi: 1S/C7H5BrN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3
- Chave InChI: UOGCLPDKGPPDHM-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(C)=C([N+](=O)[O-])C=C(Br)C=1)=O
Propriedades Computadas
- Massa Exacta: 259.94300
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 0
- Complexidade: 225
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: nothing
- Superfície polar topológica: 91.6
- Carga de Superfície: 0
- XLogP3: 2.5
Propriedades Experimentais
- Cor/Forma: Yellow crystalline powder
- Densidade: 1.793
- Ponto de Fusão: 89.5-90.5 ºC
- Ponto de Flash: 143.8℃
- PSA: 91.64000
- LogP: 3.62030
- Solubilidade: Not determined
5-bromo-2-methyl-1,3-dinitro-benzene Informações de segurança
5-bromo-2-methyl-1,3-dinitro-benzene Dados aduaneiros
- CÓDIGO SH:2904909090
- Dados aduaneiros:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
5-bromo-2-methyl-1,3-dinitro-benzene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109578-100g |
5-Bromo-2-methyl-1,3-dinitrobenzene |
95192-64-6 | 95% | 100g |
¥11534.00 | 2024-04-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024588-1g |
5-bromo-2-methyl-1,3-dinitro-benzene |
95192-64-6 | 97% | 1g |
1006.0CNY | 2021-07-13 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27634-5g |
4-Bromo-2,6-dinitrotoluene, 97% |
95192-64-6 | 97% | 5g |
¥7549.00 | 2023-03-16 | |
Apollo Scientific | OR17614-5g |
4-Bromo-2,6-dinitrotoluene |
95192-64-6 | 5g |
£39.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109578-10g |
5-Bromo-2-methyl-1,3-dinitrobenzene |
95192-64-6 | 95% | 10g |
¥1573.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109578-25g |
5-Bromo-2-methyl-1,3-dinitrobenzene |
95192-64-6 | 95% | 25g |
¥3733.00 | 2024-04-24 | |
eNovation Chemicals LLC | D497279-5G |
5-bromo-2-methyl-1,3-dinitrobenzene |
95192-64-6 | 97% | 5g |
$100 | 2024-07-21 | |
Fluorochem | 214613-25g |
5-Bromo-2-methyl-1,3-dinitrobenzene |
95192-64-6 | 95% | 25g |
£856.00 | 2022-03-01 | |
TRC | B801543-250mg |
4-Bromo-2,6-dinitrotoluene |
95192-64-6 | 250mg |
$ 50.00 | 2022-06-06 | ||
abcr | AB206630-1 g |
4-Bromo-2,6-dinitrotoluene, 95%; . |
95192-64-6 | 95% | 1g |
€124.60 | 2023-02-05 |
5-bromo-2-methyl-1,3-dinitro-benzene Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid ; 10 min, > rt; 1 h, rt
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid Solvents: Water ; 10 min; 1 h, rt
Referência
- Preparation of pyranoindole derivatives as inhibitors of hepatitis C polymerase, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid Solvents: Water ; 10 min, heated; 1 h, rt
Referência
- The discovery of pyrano[3,4-b]indole-based allosteric inhibitors of HCV NS5B polymerase with in vivo activityChemMedChem, 2008, 3(10), 1508-1515,
Método de produção 4
Condições de reacção
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid
Referência
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitorsBioorganic & Medicinal Chemistry Letters, 2017, 27(10), 2144-2147,
Método de produção 5
Condições de reacção
Referência
- Process for preparation of indazole compound containing nitrogen substituent and application thereof as IDO inhibitor, China, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid ; cooled; 15 h, rt
Referência
- Indazole compound and application thereof for preparing IDO inhibitor drug, China, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Bromine , Mercuric oxide Solvents: Carbon tetrachloride ; rt → 65 °C; 2.5 h, 65 °C; 65 °C → rt
1.2 Reagents: Ammonia Solvents: Methanol ; 1 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Ammonia Solvents: Methanol ; 1 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
- 5-HT6 receptor antagonists: lead-optimization and biological evaluation of N-aryl and N-heteroaryl 4-amino-benzene sulfonamidesEuropean Journal of Medicinal Chemistry, 2001, 36(2), 165-178,
Método de produção 8
Condições de reacção
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid ; 8 h, rt
Referência
- 4-AROMATIC HETEROCYCLIC SUBSTITUTED INDAZOLE AND USE THEREOF AS IDO/TDO DUAL INHIBITOR, World Intellectual Property Organization, , ,
Método de produção 9
Método de produção 10
Condições de reacção
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid ; 8 h, rt
Referência
- A 4-aromatic heterocyclic substituted indazole compound and application as dual inhibitor of ido/tdo, China, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid ; 0 °C; 15 h, rt
Referência
- Polysubstituted indazole compound and application as IDO inhibitor, China, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid ; 8 h, rt
Referência
- 4,6-Substituted-1H-indazoles as potent IDO1/TDO dual inhibitorsBioorganic & Medicinal Chemistry, 2019, 27(6), 1087-1098,
Método de produção 13
Condições de reacção
1.1 Reagents: Sulfuric acid , Potassium bromate Solvents: Water ; 2 - 2.5 h, 80 °C; 2 h, 80 °C; 80 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referência
- Preparation of arylsulfonamides and urea derivatives and their use as alpha 1A/1L adrenoceptor agonists, European Patent Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid Solvents: Water ; 1 h, < 37 °C
Referência
- Preparation of condensed pyrazole compounds as TTK protein kinase inhibitors, Japan, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sulfuric acid ; 2 h, rt
1.2 Solvents: Water ; 10 min, cooled
1.2 Solvents: Water ; 10 min, cooled
Referência
- Preparation of nitrogen-containing heterobicycles as inhibitors of KRAS G12C, World Intellectual Property Organization, , ,
5-bromo-2-methyl-1,3-dinitro-benzene Raw materials
5-bromo-2-methyl-1,3-dinitro-benzene Preparation Products
5-bromo-2-methyl-1,3-dinitro-benzene Literatura Relacionada
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95192-64-6)5-bromo-2-methyl-1,3-dinitro-benzene

Pureza:99%/99%/99%
Quantidade:25.0g/50.0g/100.0g
Preço ($):227.0/431.0/701.0
atkchemica
(CAS:95192-64-6)5-bromo-2-methyl-1,3-dinitro-benzene

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito